

# Clinical Profile of Sabizabulin in mCRPC (Phase 1b/2 Data)

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

[Get Quote](#)

| Trial Aspect             | Details and Findings                                                                                                                                |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Trial Identifier         | NCT03752099 [1]                                                                                                                                     |
| Patient Population       | Men with mCRPC progressing after $\geq 1$ androgen receptor-targeting agent; prior taxane chemotherapy allowed in Phase 1b but not Phase 2 [1] [2]. |
| Recommended Phase 2 Dose | 63 mg administered orally once per day [1] [3] [4].                                                                                                 |

| **Primary Efficacy Findings** | • **Objective Response Rate (RECIST 1.1):** 20.7% (6 of 29 pts with measurable disease; 1 complete, 5 partial) [1] [3]. • **PSA Declines:** 29.2% (14 of 48 pts) [1]. • **Radiographic PFS (median):** 11.4 months (Kaplan-Meier estimate, n=55) [1]. | **Key Safety Findings** | Most common AEs were Grade 1-2 (diarrhea, fatigue). Notable for the **absence of neutropenia and neurotoxicity** [1] [2] [4]. |

## Mechanism of Action and Experimental Protocols

Understanding **sabizabulin's** unique mechanism and the design of its clinical trials is key for researchers.

## Mechanism of Action

**Sabizabulin** is a novel, oral cytoskeleton disruptor that targets microtubules. Its mechanism is distinct from taxanes [1]:

- **Target:** It binds the **colchicine-binding site** on  $\beta$ -tubulin and forms strong hydrogen bonds with a unique site on  $\alpha$ -tubulin, effectively cross-linking the subunits [1] [5].
- **Primary Effect:** This causes **inhibition of microtubule polymerization** and induces microtubule depolymerization and fragmentation, disrupting the cellular cytoskeleton [1].
- **Overcoming Resistance:** It is not a substrate for drug efflux pumps like P-glycoprotein, which is a common mechanism of taxane resistance [6] [7]. It also directly represses transcription of  $\beta$ III and  $\beta$ IV tubulin isoforms, another common resistance mechanism [1].

The following diagram illustrates this unique mechanism and its cellular consequences.



[Click to download full resolution via product page](#)

## Key Clinical Trial Methodology

The design of the Phase 1b/2 trial provides a template for evaluating **sabizabulin** in metastatic cancer [1]:

- **Study Design:** Multicenter, open-label study.

- **Phase Ib (Dose Escalation):** Used a standard 3+3 design with escalating daily oral doses (4.5 to 81 mg). The schedule was intensified from 7 days on/14 days off to continuous daily dosing if tolerated. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) [1] [4].
- **Phase II (Efficacy Expansion):** Evaluated the RP2D of 63 mg daily in 41 patients with no prior chemotherapy for mCRPC [1].
- **Efficacy Assessment:** Tumor response was evaluated using **PCWG3** (Prostate Cancer Working Group 3) criteria and **RECIST 1.1**. Key endpoints included radiographic progression-free survival (rPFS), objective response rate (ORR), and prostate-specific antigen (PSA) response [1].
- **Safety Assessment:** Toxicities were monitored and graded according to **CTCAE v5.0**. A dose-limiting toxicity (DLT) period was defined as the first 4 weeks of treatment [1].

## Comparative Positioning with Other Therapies

**Sabizabulin's** profile differs significantly from other microtubule inhibitors and it is being positioned in a specific treatment landscape.

- **Comparison with Taxane Chemotherapy:** While both **sabizabulin** and taxanes (e.g., paclitaxel, docetaxel) target microtubules, their binding sites and effects are different. Preclinical and clinical data suggest **sabizabulin** offers key potential advantages [6] [7] [4]:
  - **Oral Bioavailability:** Unlike intravenous taxanes, **sabizabulin** is an oral agent [6] [7].
  - **Different Toxicity Profile:** No significant neutropenia or neurotoxicity was observed in the Phase 1b/2 trial, which are common dose-limiting toxicities for taxanes [1] [2] [4].
  - **Ability to Overcome Resistance:** Its ability to evade P-gp efflux and its unique binding may allow it to work in taxane-resistant settings [1] [6].
- **Comparison with Other Androgen Receptor-Targeting Agents:** The Phase 3 VERACITY trial (NCT04844749) is directly comparing **sabizabulin** against an alternative androgen receptor-targeting agent (e.g., abiraterone, enzalutamide) in men with mCRPC who have failed one prior AR-targeted therapy. The primary endpoint of this study is radiographic PFS [1] [3] [4].

## Future Clinical Development Directions

The development of **sabizabulin** extends beyond prostate cancer, exploring its potential in other malignancies.

- **Ongoing Phase 3 VERACITY Trial:** This pivotal trial in mCRPC will provide the most robust efficacy data, including overall survival, and will define **sabizabulin**'s potential place in the treatment sequence [1] [3] [4].
- **Development in Breast Cancer:** Based on strong preclinical data, **sabizabulin** is also in development for breast cancer [6] [7].
  - **Preclinical Efficacy:** Shows potent activity in HER2-positive and triple-negative breast cancer (TNBC) models, suppressing tumor growth and metastasis comparable to paclitaxel [6] [7].
  - **Synergy with Targeted Therapy:** In HER2+ models, **sabizabulin** (but not paclitaxel) showed synergistic effects with the tyrosine kinase inhibitor lapatinib [6] [7].
  - **Planned Clinical Trials:** A Phase 2b study in AR+ ER+ HER2- metastatic breast cancer is planned [8] [3].

## How to Stay Updated on Survival Data

For researchers and drug development professionals, tracking the following sources will be crucial for obtaining the most current data:

- **ClinicalTrials.gov:** Monitor the record for the **Phase 3 VERACITY trial (NCT04844749)** for primary completion date and eventual results posting [1] [3].
- **Peer-Reviewed Journals:** Watch for publications from the Phase 1b/2 trial with more mature data and, ultimately, the results of the Phase 3 VERACITY trial.
- **Scientific Conferences:** Data updates are often presented at major oncology meetings like ASCO, ESMO, and AACR.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A Phase Ib/II Study of Sabizabulin, a Novel Oral ... [pmc.ncbi.nlm.nih.gov]
2. Sabizabulin Appears Safe, Effective in Metastatic ... [onclive.com]
3. Veru Announces Positive Phase 1b/2 Clinical Study ... [ir.verupharma.com]
4. Sabizabulin Deemed Safe in Metastatic Castration ... [targetedonc.com]

5. Synthesis, Characterisation and Mechanism of Action ... [mdpi.com]
6. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [pmc.ncbi.nlm.nih.gov]
7. Sabizabulin, a Potent Orally Bioavailable Colchicine ... [mdpi.com]
8. Press Releases [ir.verupharma.com]

To cite this document: Smolecule. [Clinical Profile of Sabizabulin in mCRPC (Phase 1b/2 Data)].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b516751#sabizabulin-overall-survival-metastatic-cancer>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)